![molecular formula C24H25FN2O4 B2400436 5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898465-39-9](/img/structure/B2400436.png)
5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
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Overview
Description
The compound you’re interested in is a complex organic molecule that contains several functional groups, including a pyran ring, a piperazine ring, and methoxy and fluorophenyl groups . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single and double bonds, with the rings providing a degree of structural rigidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the piperazine ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility and stability .Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation .
- Application : Compound A’s affinity for α₁-adrenergic receptors (α₁-AR) has been investigated. It displays high binding affinity, making it a potential lead compound for drug discovery .
Catalytic Protodeboronation for Alkene Hydromethylation
Neuropharmacology and Receptor Binding
Mechanism of Action
Target of Action
Similar compounds with a piperazine and methoxyphenyl structure have been found to bind with high affinity to5-HT1A serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and other functions.
Mode of Action
Compounds with similar structures have been known to interact with their targets (such as 5-ht1a receptors) and cause changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-29-23-8-3-2-7-21(23)27-11-9-26(10-12-27)15-20-14-22(28)24(17-30-20)31-16-18-5-4-6-19(25)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYMQVUNGXMGKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
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